molecular formula C7H8O4S B1595534 4-Hydroxy-2-methylbenzenesulfonic acid CAS No. 7134-05-6

4-Hydroxy-2-methylbenzenesulfonic acid

Cat. No. B1595534
CAS RN: 7134-05-6
M. Wt: 188.2 g/mol
InChI Key: PYPXOMYXFFYJIF-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylbenzenesulfonic acid (HMB) is a chemical compound that belongs to the sulfonic acid family. It is a white crystalline powder that is soluble in water and other polar solvents. HMB has been widely used in scientific research for its various applications in the field of biochemistry and physiology.

Scientific Research Applications

Catalytic Applications

  • Synthesis Enhancement: 4-Hydroxy-2-methylbenzenesulfonic acid serves as a catalyst in the synthesis of various chemical compounds. For instance, it has been used as a catalyst in the preparation of 4-acetory benzoic acid from p-hydroxy benzoic acid and acetic anhydride, significantly influencing the yield and quality of the product (Li Qi-ran, 2010).

Material Synthesis

  • Synthesis of Complex Molecules: The acid is employed in multistep synthesis processes. For example, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized in a three-step procedure starting from commercially available resorcinol, with an overall yield of 65% (F. Pan et al., 2020).

Analytical Chemistry

  • Mass Spectrometry: It is utilized in mass spectrometry as a reduction-inhibiting and general-purpose matrix. This application is significant in peptide and nucleoside analysis, where it allows for high-quality mass spectra comparable to those obtained in other common matrices (J. Visentini et al., 1991).

Crystallography and Conductivity

  • Structural Analysis: The acid is used in crystallographic studies, providing insights into molecular structures, as seen in the study of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate. These studies often involve detailed analysis through X-ray diffraction and vibrational spectroscopy (A. Pisareva et al., 2010).
  • Proton Conductivity: Measurement of proton conductivity in certain compounds, indicating potential applications in electrical conductivity and materials science.

Pharmaceutical Chemistry

  • Synthesis of Medicinal Compounds: It plays a role in synthesizing pharmaceutical compounds. This includes the creation of sulfonamides via multicomponent reactions, indicating its versatility in drug synthesis and development (A. Alizadeh et al., 2007).

Industrial Applications

  • Recycling in Industrial Processes: The acid is involved in the regeneration of sodium p-toluenesulfonate in the production of D-(-)-p-hydroxyphenylglycine, a process that highlights its role in industrial recycling and waste minimization (Lixin Yu et al., 2005).

Safety And Hazards

Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust or vapors. Wash skin thoroughly after handling .

properties

IUPAC Name

4-hydroxy-2-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4,8H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPXOMYXFFYJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40221535
Record name 4-Hydroxy-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2-methylbenzenesulfonic acid

CAS RN

7134-05-6
Record name 4-Hydroxy-2-methylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7134-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-2-methylbenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007134056
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxy-2-methylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40221535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-hydroxytoluene-2-sulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.667
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-HYDROXY-2-METHYLBENZENESULFONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1X8X329NN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
European Food Safety Authority (EFSA)… - EFSA …, 2019 - Wiley Online Library
The conclusions of EFSA following the peer review of the initial risk assessments carried out by the competent authorities of the rapporteur Member State Greece and co‐rapporteur …
Number of citations: 2 efsa.onlinelibrary.wiley.com
KC Rajanna, P Venkanna, MS Kumar, SR Gopal - 2012 - scirp.org
Sulfonation of aromatic compounds (Phenols, Anilines) is triggered by Vilsmeier Haack (VH) reagent (DMF/POCl3) or (DMF/SOCl2) in the presence of NaHSO3 under Sonication and …
Number of citations: 11 www.scirp.org

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